molecular formula C17H13ClN2O3S B2376424 (E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate CAS No. 1396889-72-7

(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate

Cat. No.: B2376424
CAS No.: 1396889-72-7
M. Wt: 360.81
InChI Key: FFEBGHDDLBOSTO-VOTSOKGWSA-N
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Description

(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate is a synthetic organic compound that features a combination of azetidine, benzo[d]thiazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Synthesis of the azetidine ring: Azetidine can be synthesized via the cyclization of a suitable amino alcohol or amino halide.

    Coupling reactions: The benzo[d]thiazole and azetidine moieties can be coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Formation of the acrylate ester: The final step involves the esterification of the furan-2-yl acrylic acid with the azetidine-benzo[d]thiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The azetidine ring can be reduced to form azetane derivatives.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Azetane derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the benzo[d]thiazole and furan rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole ring is known to bind to various biological targets, while the furan ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate: Similar structure with a thiophene ring instead of a furan ring.

    (E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(pyridin-2-yl)acrylate: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles like thiophene and pyridine

Properties

IUPAC Name

[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-(furan-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-13-4-1-5-14-16(13)19-17(24-14)20-9-12(10-20)23-15(21)7-6-11-3-2-8-22-11/h1-8,12H,9-10H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEBGHDDLBOSTO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)C=CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)/C=C/C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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